molecular formula C11H17NO B3148274 2-Isobutoxy-4-methylaniline CAS No. 640767-55-1

2-Isobutoxy-4-methylaniline

Cat. No. B3148274
CAS RN: 640767-55-1
M. Wt: 179.26 g/mol
InChI Key: WHLGFFSPQBDKQO-UHFFFAOYSA-N
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Description

2-Isobutoxy-4-methylaniline (IBOMA) is an organic compound with a chemical formula of C11H17NO . It has a molecular weight of 179.26 g/mol.

Scientific Research Applications

Foldamer Design and Structural Studies

One significant application of derivatives similar to 2-Isobutoxy-4-methylaniline is in the design and synthesis of helical, quinoline-derived oligoamide foldamers. These molecules exhibit remarkable stability and adopt specific conformations stabilized by intramolecular hydrogen bonds, demonstrating potential in the field of molecular engineering and design principles for creating novel structures with unique properties (Jiang et al., 2003).

Antibacterial Activity

Research on 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) has shown that these compounds, through direct alkylation and subsequent reactions, yield potent inhibitors of bacterial DNA polymerase IIIC and demonstrate significant antibacterial activity against Gram-positive bacteria. This highlights the role of similar aniline derivatives in developing new antibacterial agents (Zhi et al., 2005).

Metabonomic Assessment of Toxicity

In environmental toxicology, derivatives of this compound have been used to assess the toxicity of various anilines to earthworms, serving as a method to identify potential biomarkers for xenobiotic toxicity. This research provides insights into the environmental impact of these compounds and their mechanism of action (Bundy et al., 2002).

Biofuel Production

In the field of metabolic engineering, studies involving the modification of enzymes such as ketol-acid reductoisomerase and alcohol dehydrogenase have enabled the theoretical yield production of biofuels like 2-methylpropan-1-ol (isobutanol) under anaerobic conditions, demonstrating the utility of these compounds in renewable energy sources (Bastian et al., 2011).

Photoredox Catalysis

The use of N-hydroxyphthalimide as an organophotoredox catalyst for radical cyclization reactions of N-methylanilines with isocyanides represents another innovative application. This method facilitates the synthesis of complex organic structures at room temperature, highlighting the compound's role in facilitating novel synthetic pathways (Yadav & Yadav, 2016).

properties

IUPAC Name

4-methyl-2-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)7-13-11-6-9(3)4-5-10(11)12/h4-6,8H,7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLGFFSPQBDKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280940
Record name 4-Methyl-2-(2-methylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

640767-55-1
Record name 4-Methyl-2-(2-methylpropoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640767-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(2-methylpropoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2-Methylpropoxy)-4-nitrotoluene (0.78 g) is prepared from 2-methylpropanol (0.46 ml, 5.0 mmol) and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure G. This is reduced to afford 4-methyl-2-(2-methylpropoxy)aniline (0.47 g) following general procedure C. N-[4-Methyl-2-(2-methylpropoxy)phenyl]-N′-(thiazol-2-yl)urea (210 mg) is prepared from 4-methyl-2-(2-methylpropoxy)aniline (179 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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